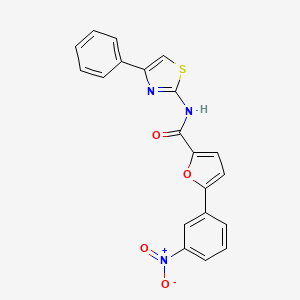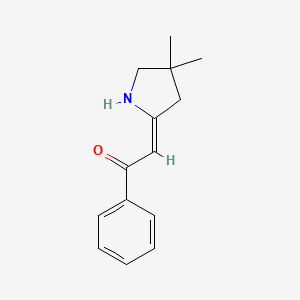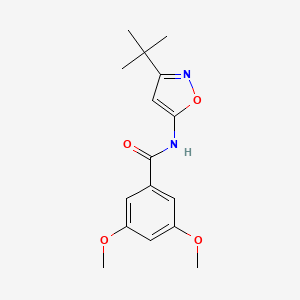
N-(4-Chloro-5-((4-chlorophenyl)ethynyl)pyrimidin-2-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chloro-5-((4-chlorophenyl)ethynyl)pyrimidin-2-yl)formamide is an aromatic compound with the molecular formula C13H7Cl2N3O and a molecular weight of 292.12 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with chloro and ethynyl groups, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-5-((4-chlorophenyl)ethynyl)pyrimidin-2-yl)formamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorobenzaldehyde and ethynyl derivatives.
Substitution Reactions: The chloro and ethynyl groups are introduced into the pyrimidine ring through substitution reactions. Common reagents used in these reactions include chloroform and ethynyl derivatives under specific conditions such as reflux or catalytic amounts of acids or bases.
Formylation: The final step involves the formylation of the pyrimidine ring to introduce the formamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chloro-5-((4-chlorophenyl)ethynyl)pyrimidin-2-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the formamide group to an amine.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, reflux conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
N-(4-Chloro-5-((4-chlorophenyl)ethynyl)pyrimidin-2-yl)formamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-Chloro-5-((4-chlorophenyl)ethynyl)pyrimidin-2-yl)formamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and activities.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Chloro-5-((4-bromophenyl)ethynyl)pyrimidin-2-yl)formamide
- N-(4-Chloro-5-((4-fluorophenyl)ethynyl)pyrimidin-2-yl)formamide
- N-(4-Chloro-5-((4-methylphenyl)ethynyl)pyrimidin-2-yl)formamide
Uniqueness
N-(4-Chloro-5-((4-chlorophenyl)ethynyl)pyrimidin-2-yl)formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
393857-39-1 |
|---|---|
Fórmula molecular |
C13H7Cl2N3O |
Peso molecular |
292.12 g/mol |
Nombre IUPAC |
N-[4-chloro-5-[2-(4-chlorophenyl)ethynyl]pyrimidin-2-yl]formamide |
InChI |
InChI=1S/C13H7Cl2N3O/c14-11-5-2-9(3-6-11)1-4-10-7-16-13(17-8-19)18-12(10)15/h2-3,5-8H,(H,16,17,18,19) |
Clave InChI |
HIQVNOZXKIXOEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC2=CN=C(N=C2Cl)NC=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


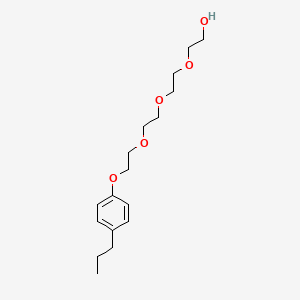
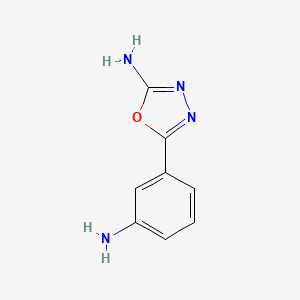
![5-(4-Ethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B15210630.png)
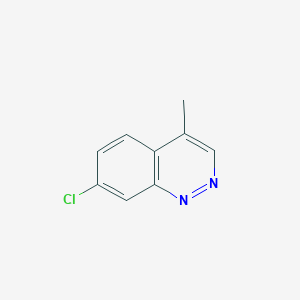
![2-{Bis[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}ethan-1-ol](/img/structure/B15210641.png)
![N-(4-Aminobutyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210652.png)
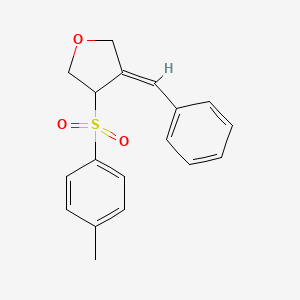
![4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one](/img/structure/B15210668.png)
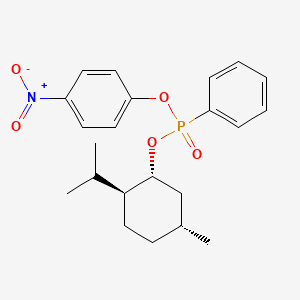
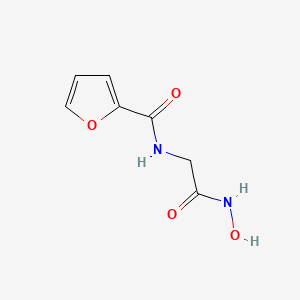
![4H-1-Benzopyran-4-one, 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-](/img/structure/B15210684.png)
